

# Application Notes: Expression and Purification of Recombinant SARS-CoV-2 Mpro

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## Compound of Interest

Compound Name: SARS-CoV-2 Mpro-IN-25

Cat. No.: B15568826

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The main protease (Mpro), also known as the 3C-like protease (3CLpro), is a crucial enzyme in the life cycle of SARS-CoV-2, the virus responsible for COVID-19.[1][2] Mpro is responsible for cleaving the viral polyproteins into functional non-structural proteins, which are essential for viral replication and transcription.[1][3] This makes it a prime target for the development of antiviral drugs.[1] The ability to produce high yields of pure, active recombinant Mpro is fundamental for structural biology, drug screening, and inhibitor characterization studies.

These application notes provide a detailed protocol for the expression of recombinant SARS-CoV-2 Mpro in Escherichia coli and its subsequent purification to high homogeneity. The protocol is based on commonly used methods involving an N-terminal affinity tag that is later cleaved to yield the mature enzyme.

## Data Summary

The following tables summarize the typical materials and expected outcomes of the Mpro expression and purification protocol.

Table 1: Plasmid and Host Strain Specifications

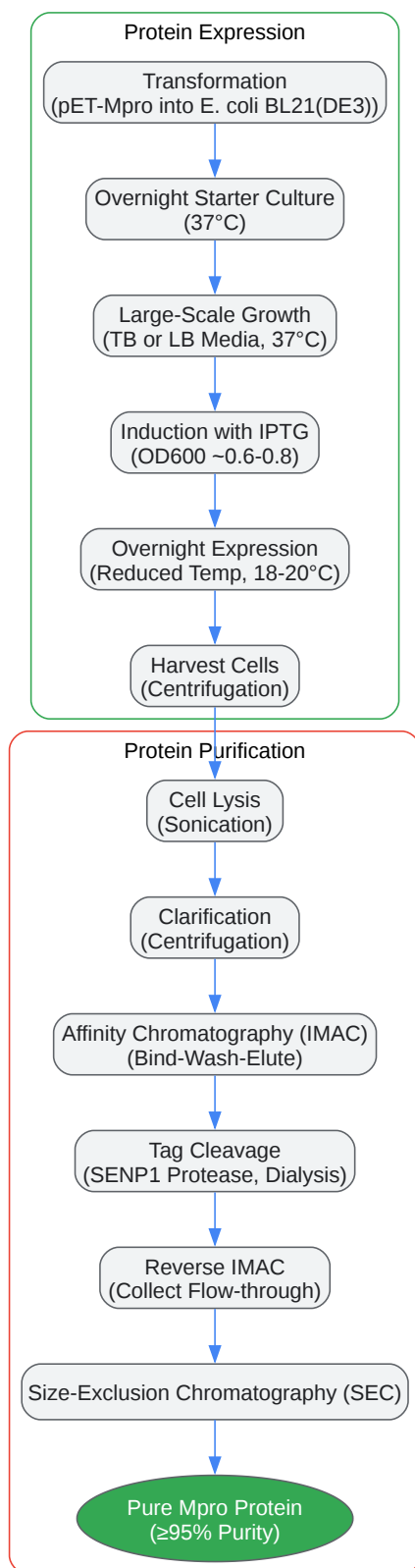
Component	Specification	Purpose
Expression Vector	pET-based vector (e.g., pNIC, pET15b, pET-28a)	T7 promoter for strong, inducible expression in E. coli. [2][4][5][6]
Resistance Marker	Kanamycin or Ampicillin	Selection for plasmid-containing bacteria.[4][6]
Protein Construct	SARS-CoV-2 Mpro (306 amino acids)	Target protein for expression. [7][8]
Affinity Tag	N-terminal His6-SUMO tag	Facilitates purification via Immobilized Metal Affinity Chromatography (IMAC) and enhances solubility.[4][5]
Expression Host	E. coli BL21(DE3) or Rosetta (DE3) strains	Contains T7 RNA polymerase required for expression from pET vectors.[5][6][7]

Table 2: Expected Yield and Purity at Purification Stages

Purification Step	Typical Yield	Purity (by SDS-PAGE)	Notes
Cell Pellet (from 6 L culture)	~80-90 g wet weight	N/A	Yield is dependent on media (e.g., TB media) and growth conditions. <a href="#">[4]</a> <a href="#">[5]</a>
Clarified Lysate	Variable	<10%	Contains all soluble host cell proteins.
Post-IMAC (Affinity)	~80-100 mg/L culture	>80%	Eluted fraction contains His-SUMO-Mpro. <a href="#">[9]</a>
Post-Tag Cleavage & Reverse IMAC	~60-80 mg/L culture	>90%	Mature Mpro is collected in the flow-through.
Post-SEC (Final Polish)	~50-70 mg/L culture	≥95%	Final pure, monomeric Mpro. <a href="#">[3]</a>

## Experimental Workflow and Diagrams

The overall process involves transforming an expression plasmid into E. coli, inducing protein expression, harvesting the cells, and purifying the target protein through a multi-step chromatography process.



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Caption: Overall workflow for recombinant Mpro expression and purification.



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Caption: Logical flow of the multi-step protein purification process.

## Detailed Experimental Protocols

### Protocol 1: Expression of His-SUMO-Mpro

This protocol details the expression of Mpro in *E. coli*.

- Transformation: Transform the expression plasmid (e.g., pNIC-His-SUMO-Mpro) into a competent *E. coli* expression strain like BL21(DE3).[2] Plate on LB-agar with the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and incubate overnight at 37°C.[4][5]
- Starter Culture: Inoculate a single colony into 10-50 mL of LB medium containing the selection antibiotic.[4] Grow the culture overnight at 37°C with shaking at ~200 rpm.[4][5]
- Large-Scale Growth: The next day, inoculate 6 L of Terrific Broth (TB) or LB medium with the overnight starter culture (a 1:1000 dilution is common). Add the selection antibiotic.
- Induction: Grow the large-scale culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6–0.8.[6][7]
- Protein Expression: Cool the cultures to 18-20°C. Induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[6][7] Continue to incubate the culture overnight (16-18 hours) at the reduced temperature with shaking.[7]
- Harvesting: Harvest the bacterial cells by centrifugation at 4,000 x g for 30 minutes at 4°C.[4] Discard the supernatant. The total pellet weight from a 6 L culture is typically around 88g.[4][5] The cell pellet can be processed immediately or stored at -80°C until needed.[4][5]

## Protocol 2: Purification of Mature Mpro

This protocol covers the purification of Mpro from the cell pellet to a final pure product.

- Cell Lysis:
  - Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 20 mM Tris-HCl pH 8.5, 250 mM NaCl, 2 mM  $\beta$ -Mercaptoethanol, 0.2% Triton X-100).<sup>[7]</sup> Use approximately 5 mL of buffer per gram of wet cell paste.
  - Disrupt the cells by sonication on ice.<sup>[7]</sup>
  - Clarify the lysate by centrifugation at high speed (e.g., 30,000 x g) for 45 minutes at 4°C to pellet cell debris. Collect the supernatant.
- Affinity Chromatography (IMAC):
  - Equilibrate a Ni-NTA affinity column (e.g., a 5 mL HisTrap FF column) with Binding Buffer (e.g., 20 mM Tris-HCl pH 8.5, 250 mM NaCl, 2 mM  $\beta$ -Mercaptoethanol).<sup>[7][8]</sup>
  - Load the clarified supernatant onto the column at a flow rate of ~1 mL/min.<sup>[7][8]</sup>
  - Wash the column with several column volumes (CVs) of Wash Buffer (Binding Buffer with a low concentration of imidazole, e.g., 20 mM) to remove non-specifically bound proteins.
  - Elute the His-SUMO-Mpro protein using Elution Buffer (Binding Buffer with a high concentration of imidazole, e.g., 150-300 mM).<sup>[7][8]</sup> Collect fractions and analyze by SDS-PAGE to identify those containing the fusion protein.
- Tag Cleavage:
  - Pool the fractions containing His-SUMO-Mpro.
  - Dialyze the pooled sample overnight at 4°C against a dialysis buffer (e.g., 20 mM Tris-HCl pH 8.5, 150 mM NaCl, 2 mM  $\beta$ -Mercaptoethanol).<sup>[7][8]</sup>
  - During dialysis, add His-tagged SUMO protease (SEN1) to cleave the His-SUMO tag from Mpro.<sup>[5]</sup> A typical ratio is 1:100 (w/w) of protease to fusion protein.

- Reverse IMAC:
  - After cleavage, pass the dialyzed sample back over the equilibrated Ni-NTA column.[\[7\]](#)[\[8\]](#)
  - The mature Mpro, now without a His-tag, will not bind to the resin and will be collected in the flow-through.[\[7\]](#)[\[8\]](#)
  - The cleaved His-SUMO tag, the His-tagged SENP1 protease, and any uncleaved fusion protein will bind to the column.[\[5\]](#)[\[7\]](#)[\[8\]](#)
- Size-Exclusion Chromatography (SEC):
  - Concentrate the flow-through containing mature Mpro using a centrifugal concentrator (e.g., 10 kDa MWCO).[\[5\]](#)
  - Inject the concentrated protein onto a size-exclusion chromatography column (e.g., Superdex 75 or 200) pre-equilibrated with a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 1 mM EDTA).[\[7\]](#)
  - Collect fractions corresponding to the monomeric Mpro peak (~34 kDa).[\[3\]](#)
  - Analyze fractions by SDS-PAGE to confirm purity (≥95%).[\[3\]](#) Pool the pure fractions, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.

## Protocol 3: Mpro Activity Assay (FRET-based)

To confirm the purified Mpro is catalytically active, a fluorogenic activity assay can be performed.[\[10\]](#)

- Principle: The assay uses a synthetic peptide substrate that contains a fluorophore and a quencher.[\[1\]](#) In its intact state, the fluorescence is quenched. Upon cleavage by active Mpro, the fluorophore is released from the quencher, resulting in a detectable increase in fluorescence.[\[1\]](#)[\[2\]](#)
- Procedure:
  - Prepare a reaction mixture in an assay buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

- Add the purified Mpro to the reaction mixture at a final concentration of ~0.2  $\mu\text{M}$ .[\[11\]](#)
- Initiate the reaction by adding the FRET substrate (e.g., to a final concentration of 20  $\mu\text{M}$ ).[\[11\]](#)
- Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths for the specific fluorophore used. The initial rate of the reaction is proportional to the enzyme's activity.

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